4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
Description
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNHIZNIPZUXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Iodination of Sulfanilic Acid
The para-substituted sulfonic acid precursor, 4-aminobenzenesulfonic acid (sulfanilic acid), undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C to form the diazonium salt. Subsequent treatment with potassium iodide replaces the diazo group with iodine, yielding 4-iodobenzenesulfonic acid. This reaction proceeds via Sandmeyer-type iodination, leveraging the electrophilic substitution mechanism.
Reaction Conditions :
Conversion to Sulfonyl Chloride
4-Iodobenzenesulfonic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to form 4-iodobenzenesulfonyl chloride. The reaction mechanism involves nucleophilic displacement of the hydroxyl group by chloride.
Optimization Notes :
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Excess PCl₅ (1.2 equiv) ensures complete conversion.
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Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg).
Synthesis of 4-(2-Pyridyl)Piperazine
Buchwald-Hartwig Amination
4-(2-Pyridyl)piperazine is synthesized via copper-catalyzed coupling of piperazine with 2-bromopyridine. The reaction employs a catalytic system of CuI and 1,10-phenanthroline in the presence of cesium carbonate as a base.
Reaction Conditions :
-
Solvent : Toluene
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Temperature : 110°C, 24 h
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Yield : 65% after column chromatography (silica gel, ethyl acetate/methanol 10:1).
Mechanistic Insight :
The reaction proceeds through a copper-mediated C–N bond formation, facilitated by the electron-deficient nature of the pyridine ring.
Coupling of 4-Iodobenzenesulfonyl Chloride with 4-(2-Pyridyl)Piperazine
Sulfonylation Reaction
The sulfonyl chloride (1.0 equiv) reacts with 4-(2-pyridyl)piperazine (1.1 equiv) in anhydrous dichloromethane, using triethylamine (2.0 equiv) as a base. The mixture stirs at room temperature for 12 h, forming the sulfonamide bond.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 82% |
Purification :
Flash chromatography (petroleum ether/ethyl acetate 4:1) isolates the product as a white solid.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 min.
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the organoboron compound.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry
4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is utilized as a building block in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions, makes it valuable in synthetic organic chemistry.
Biology
The compound plays a crucial role in biological research, particularly in studying interactions within cellular pathways. It has been investigated for its potential to modulate enzyme activity and receptor interactions, which can provide insights into biological mechanisms and therapeutic targets.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications. It has shown promise as a lead compound for developing new drugs, particularly those targeting cancer cells . The compound's structure allows it to interact selectively with specific biological targets, which can lead to the development of effective treatments with minimal side effects.
Case Study 1: Anticancer Properties
Research has highlighted the potential of piperazine derivatives, including those related to this compound, in developing selective anticancer agents. For instance, pyridinyl compounds have been shown to exhibit strong antiproliferative activity against breast cancer cells by inducing cell cycle arrest and disrupting microtubule dynamics . These findings underscore the importance of this compound in cancer drug development.
Case Study 2: Drug Development
A study focusing on sulfonamide derivatives indicated that modifications similar to those found in this compound could lead to compounds with improved metabolic stability and reduced toxicity profiles. This research emphasizes the need for structural optimization in drug design to enhance therapeutic efficacy while minimizing adverse effects .
Mechanism of Action
The mechanism of action of 4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its iodine substituent, which distinguishes it from structurally similar derivatives. Key analogs include:
Table 1. Structural Comparison of Selected Sulfonamide-Piperazine Derivatives
Key Observations :
- Iodo vs.
- Methyl vs. Iodo : Methyl groups reduce steric hindrance but lack iodine’s polarizability, which may affect electronic interactions in biological systems .
- Piperazine-Pyridine Linkage : Present in all analogs, this group improves solubility and receptor affinity, as demonstrated in antimalarial piperazinyl derivatives (e.g., IC₅₀ values of 175–220 nM) .
Comparison with Analogous Syntheses :
- Chloro Derivative : Synthesized similarly using 4-chlorobenzenesulfonyl chloride, yielding 337.83 g/mol product with 80% efficiency .
- Disulfonamides : Require sequential sulfonylation steps, as seen in , where dual sulfonamide groups are introduced for enhanced bioactivity .
Hypotheses for the Iodo Derivative :
- The iodine atom may enhance binding to targets requiring halogen interactions (e.g., kinase inhibitors or serotonin receptors).
- Increased lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders .
Physicochemical Properties and Computational Studies
Key Properties :
- Lipophilicity (LogP) : Predicted to be higher than chloro analogs (e.g., 4-Chloro derivative: LogP ≈ 2.1 vs. Iodo: LogP ≈ 2.8), favoring membrane permeability.
- Solubility : Lower aqueous solubility compared to methyl or methoxy derivatives due to iodine’s hydrophobic nature.
Computational Insights :
- Molecular docking studies on benzothiazole sulfonamides suggest that electron-withdrawing substituents (e.g., Cl, I) enhance anticonvulsant activity by stabilizing charge-transfer interactions with target proteins .
Biological Activity
4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C15H16IN3O2S and a molecular weight of 429.3 g/mol, this compound has been synthesized primarily through the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds essential for its structural integrity and biological function .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The compound's structure allows it to bind to various receptors or enzymes, thereby modulating their activity. This interaction is crucial for its potential therapeutic applications, particularly in drug development.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing piperazine and pyridine moieties. For instance, derivatives similar to this compound have shown promising activity against viral infections. The substitution patterns on the piperazine ring significantly influence their efficacy, with certain configurations enhancing inhibitory activity against viral reverse transcriptase .
Anticancer Activity
Compounds with sulfonamide groups, such as this compound, have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, thereby reducing tumor growth and proliferation. In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines .
Study 1: Antiviral Efficacy
A detailed investigation into the antiviral activity of pyridine-based compounds demonstrated that modifications at the C-2 and N-3 positions significantly enhanced their activity against HIV reverse transcriptase. The study reported EC50 values indicating effective inhibition at low micromolar concentrations, suggesting that similar modifications could be beneficial for enhancing the biological activity of this compound .
Study 2: Anticancer Evaluation
In a study focused on sulfonamide derivatives, researchers synthesized a series of compounds related to this compound and evaluated their effects on cancer cell viability. The results showed that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The most potent derivative exhibited a half-maximal inhibitory concentration (IC50) in the nanomolar range against several cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity | EC50/IC50 Values |
|---|---|---|---|
| This compound | C15H16IN3O2S | Antiviral, Anticancer | Pending further studies |
| Other Piperazine Derivatives | Variable | Antiviral | 0.20 - 0.35 μM |
| Sulfonamide Derivatives | Variable | Anticancer (CA IX inhibition) | Nanomolar range |
Q & A
Q. How does the sulfonyl-pyridylpiperazine moiety in 4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene influence its reactivity in Pd-catalyzed C–H functionalization?
Methodological Answer: The sulfonyl and pyridylpiperazine groups act as directing groups (DGs) in Pd-catalyzed reactions by coordinating to the metal center, enabling selective activation of proximal C–H bonds. For example, the pyridyl nitrogen can direct ortho-functionalization, while the sulfonyl group may stabilize intermediates via electron-withdrawing effects. Researchers should design experiments using Pd(OAc)₂ or PdCl₂ catalysts with oxidants like Ag₂CO₃ in solvents such as DMF or toluene at 80–120°C. Monitor regioselectivity via NMR to confirm DG efficacy .
Q. What synthetic strategies are recommended for preparing sulfonamide derivatives of this compound?
Methodological Answer: Derivatization can be achieved via nucleophilic substitution or condensation reactions. For example:
- React the sulfonyl chloride precursor (if accessible) with amines under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C).
- Alternatively, employ Buchwald-Hartwig amination to introduce nitrogen-based substituents.
Characterize products using H/C NMR (δ 7.1–8.5 ppm for aromatic protons, δ 10.4–10.6 ppm for NH) and IR (1332 cm for S=O).
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- HPLC : Reverse-phase C18 column with methanol/water gradients (e.g., 65:35 v/v, pH 4.6 buffer).
- NMR : Look for diagnostic peaks, such as the pyridyl proton singlet (~8.5 ppm) and sulfonamide NH protons (~10.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 645 for related sulfonamides).
Advanced Research Questions
Q. How can conflicting data on reaction yields for iodinated intermediates be resolved?
Methodological Answer: Discrepancies may arise from:
- Iodination efficiency : Optimize iodination using N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) at 50–70°C.
- Competing side reactions : Monitor intermediates via TLC or LC-MS. Use scavengers like Na₂S₂O₃ to quench excess iodine.
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and catalyst loading (e.g., 5–10 mol% Pd).
Q. What strategies enable the design of PET tracers based on this compound’s scaffold?
Methodological Answer:
- Radiofluorination : Replace the iodine atom with F via nucleophilic substitution (KF, Kryptofix 222, 100–120°C). Use automated modules (e.g., GE TracerLab FXFN) for consistent radiochemical yields (>20%).
- Biodistribution studies : Incorporate a metabolically stable group (e.g., cyclohexane carboxamide) to enhance brain penetration for 5-HT₁A receptor imaging.
Q. How can computational modeling predict biological targets for derivatives of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets like 5-HT₁A receptors or indoleamine 2,3-dioxygenase (IDO1). Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol).
- ADMET prediction : Employ SwissADME to optimize logP (2–5) and topological polar surface area (<90 Ų) for blood-brain barrier penetration.
Q. What experimental approaches resolve contradictions in spectral data for sulfonamide analogs?
Methodological Answer:
Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
